molecular formula C23H25ClFNO2 B3018245 (E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide CAS No. 477870-71-6

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide

Cat. No.: B3018245
CAS No.: 477870-71-6
M. Wt: 401.91
InChI Key: BVXCAYVKJUWIOK-NTCAYCPXSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a cycloheptyl group (a seven-membered carbon ring), an amide group (a carbonyl group attached to a nitrogen), and a methoxy group attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cycloheptyl group, the introduction of the amide group, and the attachment of the methoxyphenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a large number of atoms. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group, which is a common functional group in organic chemistry and is known to participate in a variety of chemical reactions . The methoxyphenyl group could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the specific arrangement of atoms within the molecule .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its potential biological effects, or developing new synthetic routes to produce the compound .

Properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFNO2/c24-21-8-5-9-22(25)20(21)16-28-19-13-10-17(11-14-19)12-15-23(27)26-18-6-3-1-2-4-7-18/h5,8-15,18H,1-4,6-7,16H2,(H,26,27)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXCAYVKJUWIOK-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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